8-methyl-2-oxo-4-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate
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Overview
Description
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate typically involves multiple steps. The starting material is often a coumarin derivative, which undergoes a series of reactions to introduce the desired functional groups. Common synthetic routes include:
Sulfonylation: The addition of the sulfonyl group to the molecule.
These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include:
Batch Processing: For initial synthesis and purification.
Continuous Flow Processing: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized coumarin derivatives, while reduction may produce more reduced forms.
Scientific Research Applications
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antiviral properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting Enzymes: Such as DNA gyrase or other key enzymes in biological pathways.
Modulating Receptors: Binding to specific receptors and altering their activity.
Interfering with Cellular Processes: Affecting cell division, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
- 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-(hexyloxy)benzoate
- methyl (8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetate
Uniqueness
What sets 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H25NO6S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(8-methyl-2-oxo-4-propylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C23H25NO6S/c1-4-5-17-14-22(26)30-23-16(3)20(11-10-19(17)23)29-21(25)12-13-24-31(27,28)18-8-6-15(2)7-9-18/h6-11,14,24H,4-5,12-13H2,1-3H3 |
InChI Key |
QKHGTQSNSUIIFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)CCNS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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